molecular formula C12H12N2O B13939833 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone CAS No. 57432-71-0

2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone

Cat. No.: B13939833
CAS No.: 57432-71-0
M. Wt: 200.24 g/mol
InChI Key: SKHPONDLDUHXLE-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone is a chemical compound that features an imidazole ring substituted with a methyl group and a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone typically involves the reaction of 2-methylimidazole with a suitable phenyl ethanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with the phenyl ethanone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules, affecting their function. The phenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone is unique due to the combination of the imidazole ring with a phenyl ethanone moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

57432-71-0

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)-1-phenylethanone

InChI

InChI=1S/C12H12N2O/c1-10-13-7-8-14(10)9-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

SKHPONDLDUHXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(=O)C2=CC=CC=C2

Origin of Product

United States

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